

8-Chloroquinazolin-4-OL chemical properties and structure

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Compound of Interest

Compound Name: 8-Chloroquinazolin-4-OL

Cat. No.: B019579

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An In-depth Technical Guide to 8-Chloroquinazolin-4-ol

This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological activity of **8-Chloroquinazolin-4-ol**, a molecule of significant interest to researchers in medicinal chemistry and drug development. The quinazolinone core is a prevalent scaffold in numerous biologically active compounds.

Chemical Structure and Properties

8-Chloroquinazolin-4-ol exists in a tautomeric equilibrium with its more stable keto form, 8-chloroquinazolin-4(3H)-one. This document will refer to the compound by its common name, 8-Chloroquinazolin-4(1H)-one, reflecting the predominant tautomer.

IUPAC Name: 8-chloroquinazolin-4(1H)-one Synonyms: 8-CHLOROQUINAZOLIN-4(1H)-ONE

Tautomeric Forms: The compound exhibits keto-enol tautomerism, readily interconverting between the -ol and -one forms, with the quinazolinone form being thermodynamically favored.

Physicochemical Data

The quantitative properties of 8-Chloroquinazolin-4(1H)-one are summarized in the table below for easy reference and comparison.

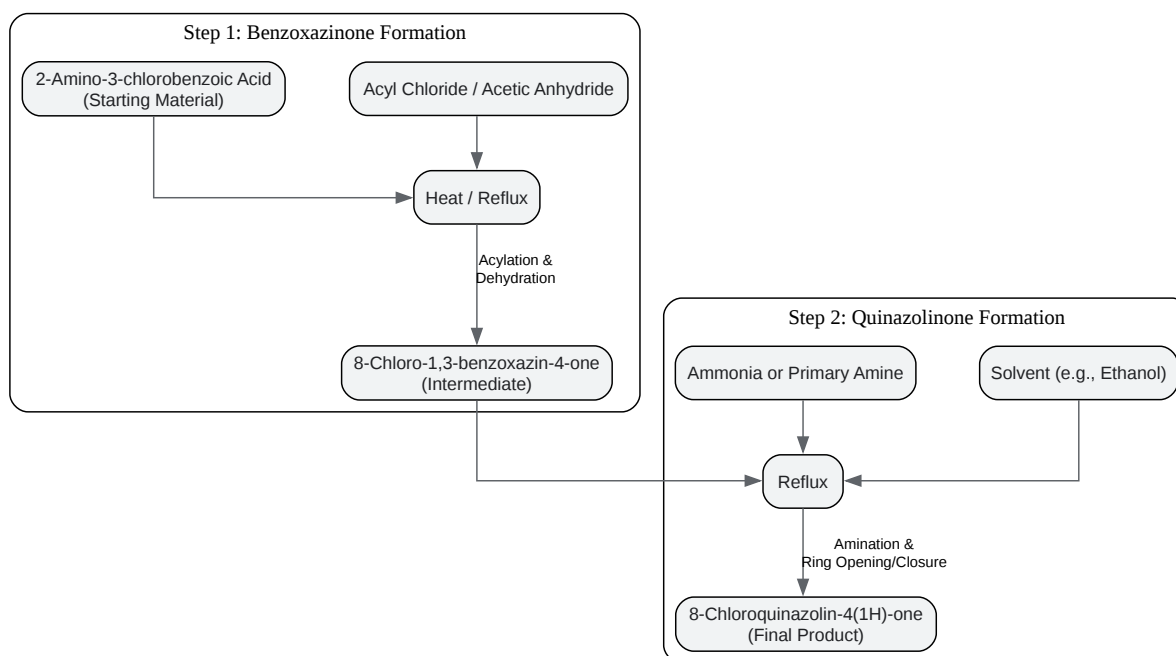
Property	Value	Source
CAS Number	101494-95-5	[1]
Molecular Formula	C ₈ H ₅ ClN ₂ O	[1]
Molecular Weight	180.59 g/mol	[1]
Relative Density	1.50 g/cm ³ (at 20°C)	[1]
Solubility	Soluble in DMSO (22.5 mg/mL, 124.59 mM)	[1]
SMILES	<chem>Clc1cccc2c1nc[nH]c2=O</chem>	[1]

Synthesis and Experimental Protocols

The synthesis of the quinazolinone scaffold is well-established, with several methods available. A highly employed and fundamental approach begins with substituted anthranilic acid.

General Synthesis of the Quinazolinone Core

This protocol outlines a common two-step synthesis adapted from established methodologies for creating the 4(3H)-quinazolinone structure.[2][3]



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Caption: General synthesis workflow for 8-Chloroquinazolin-4-one.

Methodology:

- Step 1: Synthesis of the Benzoxazinone Intermediate:
 - 2-Amino-3-chlorobenzoic acid (the chlorinated analogue of anthranilic acid) is reacted with an acylating agent such as an acyl chloride or, more commonly, an excess of acetic anhydride.[2]

- The mixture is heated under reflux. This condition facilitates both the acylation of the amino group and the subsequent intramolecular cyclization via dehydration to form the corresponding 8-chloro-1,3-benzoxazin-4-one intermediate.
- The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, the reaction mixture is cooled, and the intermediate product is often precipitated by pouring it into water, then collected by filtration.[2]
- Step 2: Formation of the Quinazolinone Ring:
 - The isolated benzoxazinone intermediate is dissolved in a suitable solvent, such as ethanol.
 - An amine source, typically an excess of aqueous ammonia or a primary amine, is added to the solution.
 - The mixture is heated under reflux for several hours.[2] The amine attacks the carbonyl group of the benzoxazinone, leading to ring opening followed by recyclization to form the thermodynamically stable quinazolinone ring system.
 - After cooling, the final product, 8-Chloroquinazolin-4(1H)-one, precipitates and can be purified by filtration, washing, and recrystallization.

Protocol for Stock Solution Preparation

For in vitro biological assays, a concentrated stock solution is required.

Methodology:

- Weighing: Accurately weigh the desired amount of 8-Chloroquinazolin-4(1H)-one powder.
- Dissolution: Add Dimethyl Sulfoxide (DMSO) to the powder to achieve the target concentration (e.g., 22.5 mg/mL).
- Solubilization: To ensure complete dissolution, sonication is recommended.[1]

- Storage: The stock solution should be stored at -80°C for long-term stability (up to one year). For short-term use, storage at -20°C is also acceptable.[1]

Biological Activity and Signaling Pathways

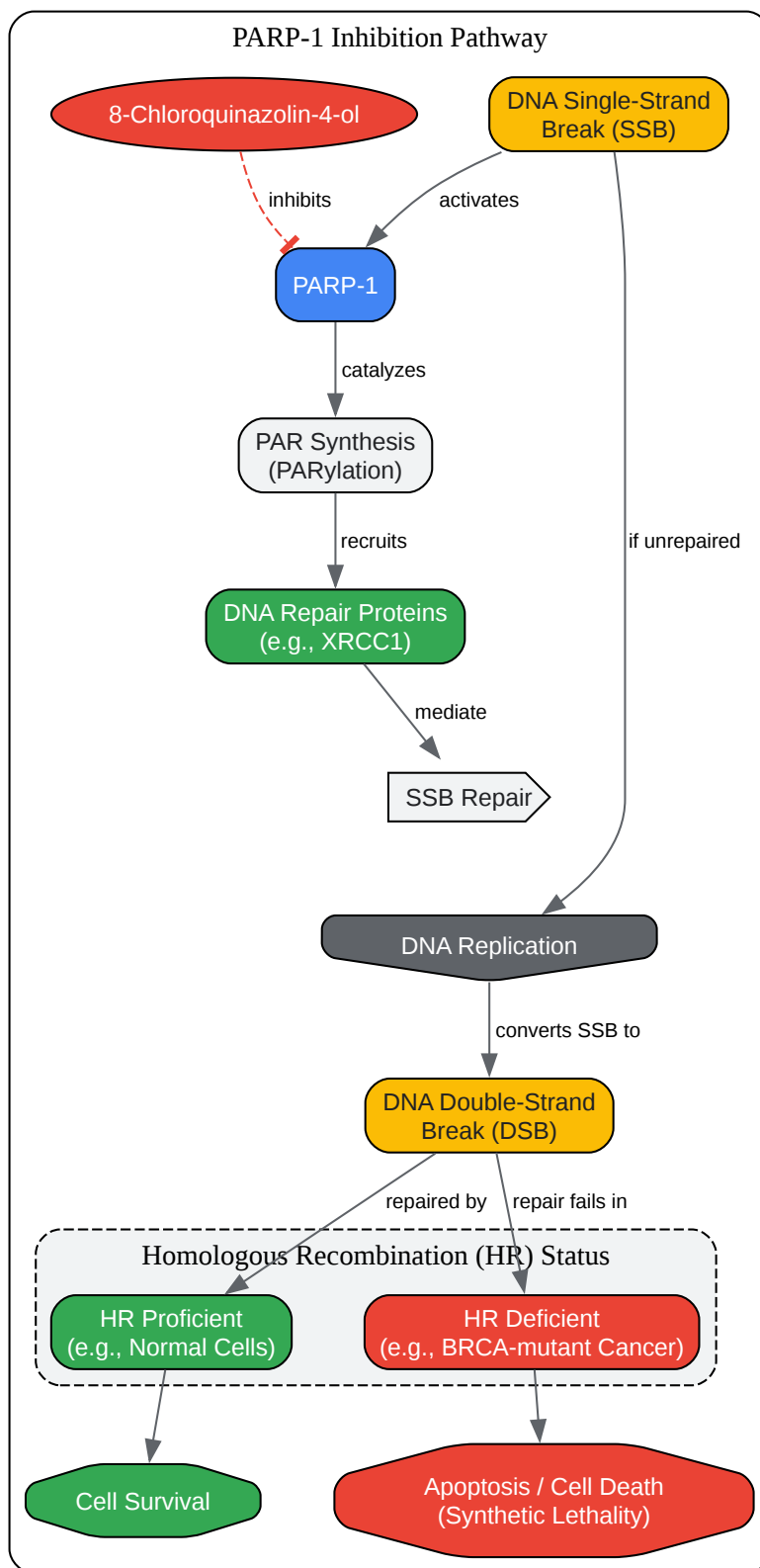
Quinazolinone derivatives are known to possess a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][4][5] Specifically, 8-Chloroquinazolin-4(1H)-one has been identified as an inhibitor of Poly(ADP-ribose) polymerase 1 (PARP-1).[1]

Mechanism of Action: PARP-1 Inhibition

PARP-1 is a key enzyme in the DNA damage response pathway, particularly in the repair of single-strand breaks (SSBs).

- DNA Damage and PARP-1 Activation: When SSBs occur, PARP-1 binds to the damaged site and becomes activated.
- PARylation: Activated PARP-1 uses NAD⁺ as a substrate to synthesize long chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins.
- Recruitment of Repair Machinery: This PARylation process acts as a scaffold to recruit other DNA repair proteins (e.g., XRCC1, DNA ligase III) to the site of damage, facilitating the repair of the SSB.
- Role of **8-Chloroquinazolin-4-ol**: As a PARP inhibitor, **8-Chloroquinazolin-4-ol** binds to the active site of PARP-1, preventing the synthesis of PAR. This "traps" PARP-1 on the DNA and halts the SSB repair process.
- Synthetic Lethality: During DNA replication, unrepaired SSBs are converted into more lethal double-strand breaks (DSBs). In healthy cells, these DSBs can be repaired by the homologous recombination (HR) pathway. However, in cancer cells with mutations in HR genes (e.g., BRCA1/2), these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately, cell death. This concept is known as synthetic lethality and is a cornerstone of PARP inhibitor therapy in oncology.

The signaling pathway below illustrates this mechanism of action.



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Caption: Mechanism of PARP-1 inhibition and synthetic lethality.

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